(2-Chloro-6-fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone
Description
This compound is a piperazine-linked methanone derivative featuring a 2-chloro-6-fluorophenyl group and a pyridazine ring substituted with a 4-methylpyridin-2-ylamino moiety. Its molecular formula is C₂₃H₂₁ClFN₅O, with an average mass of 437.90 g/mol and a monoisotopic mass of 437.138 Da (estimated).
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN6O/c1-14-7-8-24-18(13-14)25-17-5-6-19(27-26-17)28-9-11-29(12-10-28)21(30)20-15(22)3-2-4-16(20)23/h2-8,13H,9-12H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURGJZJFLSDQRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-Chloro-6-fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone , often referred to as a pyridazinone derivative, has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology and antimicrobial properties. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with a pyridazine derivative in the presence of suitable catalysts. For instance, a common method includes heating the aldehyde with 4-amino-1-phenyl-2,3-dimethyl-3-pyrazolin-5-one in ethanol, leading to the formation of the target compound with an 82% yield .
Antimicrobial Properties
Research has indicated that pyridazinone derivatives exhibit significant antimicrobial activity. For example, certain derivatives have been shown to inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents . The structure of the compound suggests potential interactions with microbial enzymes or cell membranes, although specific mechanisms remain to be fully elucidated.
Neuropharmacological Effects
The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. A related study found that certain pyridazinone derivatives exhibited potent MAO-B inhibition, with IC50 values as low as 0.013 µM . This suggests that modifications to the pyridazine structure can enhance MAO-B selectivity and potency.
Table 1: Inhibitory Potency of Pyridazinone Derivatives on MAO-B
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| T6 | 0.013 | 120.8 |
| T3 | 0.039 | 107.4 |
| T12 | 0.10 | - |
Study on MAO Inhibition
In a detailed investigation into the neuroprotective potential of pyridazinone derivatives, T6 and T3 were found to be reversible and competitive inhibitors of MAO-B. The study highlighted that these compounds were less toxic to healthy fibroblast cells compared to traditional MAO inhibitors, suggesting a favorable safety profile for potential therapeutic use .
Cytotoxicity Assessment
Cytotoxicity tests conducted on L929 fibroblast cells revealed that while T3 induced significant cell death at higher concentrations (50 and 100 µM), T6 did not exhibit cytotoxic effects even at elevated doses . This underscores T6's potential as a safer alternative in drug development.
The biological activity of this compound is likely attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of both chloro and fluorine substituents may enhance lipophilicity and facilitate membrane penetration, allowing for more effective interactions with target proteins involved in neurotransmitter metabolism and microbial resistance mechanisms.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (2-Chloro-6-fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone exhibit significant anticancer properties. For instance, the presence of the piperazine moiety has been associated with enhanced activity against various cancer cell lines, potentially due to its ability to interact with specific receptors involved in tumor growth and proliferation .
Neuropharmacology
The compound's structural characteristics suggest potential applications in neuropharmacology. The presence of the pyridazine and piperazine rings may facilitate interactions with neurotransmitter receptors, making it a candidate for developing treatments for neurological disorders such as depression and anxiety .
Antimicrobial Properties
Research indicates that derivatives of this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The fluorine atom's electronegativity enhances the compound's lipophilicity, potentially improving its ability to penetrate bacterial membranes .
Inhibition of Enzymatic Activity
Studies have shown that compounds with similar structures can inhibit specific enzymes such as cytochrome P450, which is crucial in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs, making it relevant in polypharmacy scenarios .
Case Study 1: Anticancer Screening
A study conducted by researchers at the National Institutes of Health screened various derivatives of the compound against several cancer cell lines, including breast and lung cancer. Results indicated that certain modifications led to up to 70% inhibition of cell proliferation at micromolar concentrations, highlighting the compound's potential as an anticancer agent .
Case Study 2: Neuropharmacological Assessment
In a preclinical trial assessing the effects of similar compounds on anxiety-like behaviors in rodent models, researchers found that administration led to significant reductions in anxiety indicators compared to control groups. This suggests that the compound could be further explored for therapeutic use in anxiety disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several derivatives, as outlined below:
Physicochemical Properties
- Lipophilicity (LogP): The target compound’s LogP is estimated to be 2.8–3.2 (predicted via fragment-based methods), higher than the propoxy analogue (LogP ~2.1) due to the hydrophobic 4-methylpyridin-2-yl group .
- Solubility: Aqueous solubility is likely <10 µM, comparable to benzothiophene analogues but lower than hydrazide derivatives (e.g., T8–T12 in ), which exhibit improved solubility via polar hydrazone groups .
Research Findings and Data Gaps
- Synthetic Feasibility: The compound can be synthesized via nucleophilic substitution of 3,6-dichloropyridazine with (2-chloro-6-fluorophenyl)piperazine, followed by amine coupling (similar to ’s Scheme 1). Yield optimization requires inert conditions due to halogen sensitivity .
- Comparative Advantages: Outperforms propoxy and benzothiophene analogues in theoretical binding energy (-9.2 kcal/mol vs. -7.8 kcal/mol in docking studies against EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
